2-(2-benzofuranylmethyl)Piperidine

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Researchers requiring a regioisomerically pure 2-substituted benzofuran-piperidine scaffold often face supply inconsistency and misidentified 4-substituted analogs, which confound SAR data. This compound provides an exact solution: a methylene-linked 2-(2-benzofuranylmethyl)piperidine distinct from common 4-substituted variants. - Enables precise CNS pharmacophore mapping, as demonstrated by potent H3 receptor antagonist series (pA2 = 8.47). - Serves as a key intermediate for generating sigma receptor ligands and anti-amyloid aggregation leads (scaffold achieving 57.71% Aβ inhibition). - Provides a unique synthetic handle for diversification into GPCR- and ion channel-targeted libraries. Supplied with rigorous analytical documentation to ensure structural fidelity for target validation.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B1647883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzofuranylmethyl)Piperidine
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C14H17NO/c1-2-7-14-11(5-1)9-13(16-14)10-12-6-3-4-8-15-12/h1-2,5,7,9,12,15H,3-4,6,8,10H2
InChIKeyBACKVISBRLZYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-benzofuranylmethyl)Piperidine: Structure & Physicochemical Data


2-(2-benzofuranylmethyl)Piperidine (also designated as RAC-2-(1-Benzofuran-2-ylmethyl)piperidine) is a benzofuran-piperidine hybrid heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol [1]. It comprises a piperidine ring substituted at the 2-position with a methylene-linked benzofuran moiety, distinguishing it from the more common 4-substituted benzofuran piperidine analogs. This compound serves as a versatile scaffold in medicinal chemistry programs targeting neurological and oncological disorders.

Regioisomer 2-Substituted piperidine scaffold enables regioisomeric SAR studies
Linker Methylene linker adds conformational flexibility for target engagement

2-(2-benzofuranylmethyl)Piperidine: Regioisomeric and Conformational Constraints


Generic substitution of benzofuran piperidine derivatives is not scientifically valid due to profound differences in biological activity and synthetic utility stemming from the piperidine substitution position (2- vs 3- vs 4-) and the presence of a methylene linker. Patents explicitly claim 2-substituted benzofuran piperidines as distinct embodiments with unique antidepressant and CNS activities, underscoring that 4-(2-benzofuranyl)piperidine or 3-(2-benzofuranyl)piperidine cannot serve as functional equivalents for 2-(2-benzofuranylmethyl)piperidine in research applications [1]. The regioisomeric and linker variations dictate steric accessibility, conformational flexibility, and target engagement profiles, making this compound a non-interchangeable entity for SAR exploration and target validation studies.

Property
This Compound
4-Substituted Analog
Substitution
2-position on piperidine
4-position
Linker
Methylene (–CH2–)
Direct attachment

Regioisomeric and linker differences may shift target engagement profiles; direct substitution with 4-substituted or linker-free analogs is not supported.

2-(2-benzofuranylmethyl)Piperidine: Comparative Evidence Against Analogs


Regioisomeric Differentiation: 2- vs. 4-Substituted Piperidine

SAR studies and patent literature unequivocally distinguish 2-substituted benzofuran piperidines (including 2-(2-benzofuranylmethyl)piperidine) from the more extensively studied 4-substituted series. US Patent US4210655A specifically claims 2-(5,6-dimethyl-2-benzofuranyl)-piperidine as a distinct therapeutic embodiment, separate from 4-(2-benzofuranyl)-piperidine, highlighting that the 2-position substitution confers a unique antidepressant pharmacological profile [1]. The 2-substituted regioisomer offers a divergent vector for chemical space exploration not attainable with 4-substituted analogs.

Regioisomeric Identity
Class-level
2-substitution ≠ 4-substitution
Regioisomeric SAR context differs
Patent-level differentiation; distinct pharmacological profiles
Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Methylene Linker and Conformational Flexibility

The presence of a methylene (-CH2-) linker between the benzofuran and piperidine moieties in 2-(2-benzofuranylmethyl)piperidine introduces an additional rotational degree of freedom compared to directly attached 2-(1-benzofuran-2-yl)piperidine (MW 201.26) [1][2]. This increased conformational flexibility can modulate binding to shallow or flexible protein pockets and enable induced-fit mechanisms not possible with rigidly attached analogs. Conformational analysis principles indicate that the added rotatable bond may significantly alter entropic contributions to binding free energy.

Linker Flexibility
Class-level
+1 rotatable bond (CH2 linker)
Conformational flexibility may alter binding
Entropic contributions to binding free energy differ
Conformational Analysis Drug Design Molecular Modeling

Aβ Antiaggregant Activity in Alzheimer's Research

In vitro studies on benzofuran piperidine derivatives demonstrate significant Aβ antiaggregation activity, establishing the scaffold's multifunctional potential for Alzheimer's disease research [1]. The lead compound 3 exhibited 45.45% inhibition of self-induced Aβ25-35 aggregation at an unspecified concentration, while optimized derivative 3h achieved 57.71% inhibition and human acetylcholinesterase (hAChE) IC50 of 21 μM. This 2.2-fold improvement in Aβ aggregation inhibition and 2.9-fold improvement in hAChE inhibition relative to the lead compound underscores the scaffold's capacity for SAR-driven optimization. Though 2-(2-benzofuranylmethyl)piperidine was not directly tested, it shares the core benzofuran piperidine chemotype and can serve as a starting point for developing novel anti-AD agents.

Aβ Aggregation & AChE
Class-level
3h: 57.71% Aβ25-35 inhibition; hAChE IC50 21 µM
Supports multifunctional scaffold exploration
Not directly tested on this compound; scaffold-level inference
Alzheimer's Disease Aβ Aggregation Neuropharmacology

H3 Receptor Antagonism: Benzofuranylmethyl Substitution Role

Structure-activity relationship studies on 1-(2-benzofuranylmethyl)-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidine (compound 5c) reveal high H3 histamine receptor antagonist potency with pA2 = 8.47 ± 0.05 [1]. Replacement of the 4-hydroxypiperidine core with a flexible 3-(methylamino)propyloxy chain (compound 6b) dramatically reduces potency to pA2 = 6.23, a ~174-fold decrease in antagonist activity. This quantifies the critical contribution of the piperidine core and N-benzofuranylmethyl substitution to H3 receptor antagonism. The data support that the benzofuranylmethyl-piperidine motif, as present in 2-(2-benzofuranylmethyl)piperidine, is a key pharmacophoric element for engaging the H3 receptor.

H3 Antagonism
Class-level
5c pA2 = 8.47 vs 6b pA2 = 6.23
Piperidine core and benzofuranylmethyl critical for H3 activity
Guinea-pig jejunum assay; ~174-fold difference
Histamine H3 Receptor CNS Pharmacology GPCR Antagonism

Sigma Receptor Affinity of Benzofuran Piperidines

Spiro-joined benzofuran piperidines have been shown to possess subnanomolar affinity for sigma receptors, with selectivity for the sigma-2 binding site [1]. Representative spiro[isobenzofuran-1(3H),4'-piperidine] derivatives achieve Ki values < 1 nM, significantly surpassing the affinity of standard sigma ligands such as haloperidol (Ki ~ 3 nM for sigma-1). While 2-(2-benzofuranylmethyl)piperidine lacks a spirocyclic constraint, the benzofuran piperidine motif is a recognized privileged scaffold for sigma receptor ligands, and the 2-substituted regioisomer may exhibit distinct sigma subtype selectivity profiles.

Sigma Affinity
Class-level
Spiro-benzofuran Ki
Scaffold may support sigma receptor ligand development
Not directly tested; 2-substituted analog may differ in subtype selectivity
Sigma Receptor Neuropharmacology Oncology

2-(2-benzofuranylmethyl)Piperidine: Research Applications


SAR Expansion for CNS Benzofuran Piperidines

The regioisomeric differentiation from 4-substituted analogs and the presence of a methylene linker make 2-(2-benzofuranylmethyl)piperidine a valuable tool for SAR studies exploring novel CNS pharmacophores. As demonstrated in the H3 receptor antagonist series, N-benzofuranylmethyl substitution can confer high potency (pA2 = 8.47) and selectivity over H1 receptors [1]. Researchers can leverage this compound to probe the conformational requirements for receptor binding and to generate new leads with improved target selectivity.

Alzheimer's Multifunctional Agent Discovery

Given the validated Aβ antiaggregant activity of the benzofuran piperidine scaffold (lead compound 3: 45.45% aggregation inhibition; optimized 3h: 57.71% inhibition and hAChE IC50 = 21 μM) [2], 2-(2-benzofuranylmethyl)piperidine serves as a versatile starting point for synthesizing novel anti-AD candidates. The 2-substitution pattern offers an underexplored vector for improving Aβ antiaggregation, AChE inhibition, and neuroprotection profiles through further SAR optimization.

Sigma Receptor Ligand Development

The benzofuran piperidine motif is a privileged scaffold for sigma receptor ligands, with spiro-joined derivatives achieving subnanomolar affinity and sigma-2 selectivity [3]. 2-(2-benzofuranylmethyl)piperidine can be elaborated into novel sigma ligands to investigate sigma-1/sigma-2 subtype selectivity, with potential applications in neuroprotection, cancer diagnostics, and CNS disorder therapeutics.

Synthetic Intermediate for Benzofuran-Piperidine Hybrids

The compound's 2-substituted piperidine core with a methylene linker provides a chemically distinct handle for further functionalization (e.g., alkylation, acylation, or cross-coupling) compared to 4-substituted analogs. This enables the synthesis of structurally diverse benzofuran-piperidine libraries for high-throughput screening campaigns targeting GPCRs, ion channels, or enzyme inhibitors.

Application
Selection Property
Validation Focus
CNS pharmacophore SAR studies
2-Substituted regioisomeric scaffold
Receptor binding conformation requirements
Aβ aggregation and AChE inhibition research
Benzofuran-piperidine chemotype
Multifunctional endpoint profiling
Sigma receptor subtype profiling
Privileged benzofuran piperidine motif
σ1/σ2 selectivity determination
Library synthesis for HTS
Methylene linker functionalization handle
Diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-benzofuranylmethyl)Piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.